molecular formula C14H12F3NO B1298448 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 207233-99-6

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B1298448
CAS No.: 207233-99-6
M. Wt: 267.25 g/mol
InChI Key: JHWUPSAKKXZTKT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is a privileged chemical intermediate in medicinal chemistry, primarily serving as a key precursor for the synthesis of novel heterocyclic compounds. Its significant research value lies in its role as a building block for p38 MAP kinase inhibitors. The aldehyde functional group is critical for constructing more complex molecules via condensation reactions, such as the formation of Schiff bases or serving as a cornerstone in multi-step synthetic pathways aimed at developing potent and selective kinase-targeted agents. The p38 MAPK pathway is a major regulator of pro-inflammatory cytokine signaling, and its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases . The compound's structure, featuring a pyrrole core and a lipophilic trifluoromethylphenyl group, is engineered to interact with the ATP-binding pocket of the kinase, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs. Research utilizing this aldehyde is focused on advancing the development of new anti-inflammatory and oncological therapeutics by exploring its incorporation into larger, pharmacologically active molecules.

Properties

IUPAC Name

2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-6-11(8-19)10(2)18(9)13-5-3-4-12(7-13)14(15,16)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWUPSAKKXZTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347510
Record name 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
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Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207233-99-6
Record name 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID70347510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxaldehyde
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Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method is a widely used synthetic route for pyrrole derivatives, including 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde. This method involves the cyclocondensation of 1,4-dicarbonyl compounds with primary amines.

  • Reaction Overview :

    • A mixture of 3-amino-4-trifluoromethylbenzaldehyde and 2,5-hexanedione is subjected to heating in an organic solvent (e.g., acetonitrile) under controlled conditions.
  • Yield and Conditions :

    • Typical yields range from 70% to 90%, depending on the reaction conditions such as temperature and solvent choice.

One-Pot Synthesis Using TosMIC

A more recent approach involves using tosylmethyl isocyanide (TosMIC) in a one-pot synthesis that streamlines the process.

  • Reaction Overview :

    • The generation of the TosMIC anion is achieved by treating tosylmethyl isocyanide with lithium hydroxide in ethanol. This anion then reacts with α,β-unsaturated carbonyl compounds to form pyrrole derivatives.
  • Yield and Conditions :

    • This method has been reported to provide excellent yields of up to 85% while minimizing side reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient technique for preparing pyrrole compounds.

  • Reaction Overview :

    • The reaction involves irradiating a mixture of starting materials in a microwave reactor, which enhances reaction rates and yields.
  • Yield and Conditions :

    • Yields can exceed 90% under optimized conditions, significantly reducing reaction times compared to traditional methods.

Alternative Synthetic Routes

Several alternative methods have been explored in the literature for synthesizing related pyrrole compounds that may be adapted for producing this compound:

  • Using Borylation and Suzuki Coupling :

    • A two-step process involving borylation followed by Suzuki coupling has shown promise for synthesizing substituted pyrroles efficiently.
  • Yield and Conditions :

    • This method allows for the introduction of diverse aryl groups and can yield products in high purity.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method discussed:

Method Reaction Type Yield (%) Key Advantages
Paal-Knorr Cyclocondensation 70-90 Established method; good yields
One-Pot TosMIC Anionic cycloaddition Up to 85 Simplified procedure; fewer steps
Microwave-Assisted Rapid heating >90 Shorter reaction times; high efficiency
Borylation + Suzuki Coupling Cross-coupling High Versatile; allows for functional group variation

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent. Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity
A study demonstrated that related pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde showed notable inhibition of cell proliferation in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Material Science

The unique trifluoromethyl group in the structure enhances the compound's electronic properties, making it a candidate for applications in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research has explored the incorporation of trifluoromethyl-substituted pyrroles in OLED materials due to their improved charge transport properties and thermal stability. These materials can potentially lead to more efficient light-emitting devices .

PropertyValue
Thermal StabilityHigh
Charge MobilityEnhanced

Agrochemical Development

The compound's structural features may also lend themselves to agrochemical applications, particularly as a precursor for developing new pesticides or herbicides.

Case Study: Pesticide Efficacy
Research indicates that similar compounds can act as effective agents against specific pests while being environmentally benign. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes .

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

a) 2,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 932226-24-9)

  • Structure : The trifluoromethyl group is at the ortho (2-) position of the phenyl ring.
  • Synthesis : Achieved via N,N-dimethylformamide-mediated reactions with a reported yield of ~95% .
  • Key Difference : The ortho-substitution may sterically hinder interactions in molecular binding compared to the meta-substituted analog.

b) 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 256529-25-6)

  • Structure : The trifluoromethyl group is at the para (4-) position.
  • Properties: Shares the same molecular formula (C₁₅H₁₂F₃NO) and weight (267.24 g/mol) as the meta-isomer but exhibits distinct electronic effects due to the substituent’s position .
  • Applications : Like the meta-isomer, it is used in research, particularly in studies requiring electronic modulation of aromatic systems .

Derivatives with Additional Functional Groups

a) 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde

  • Structure : Incorporates a morpholine ring at the 2-position of the phenyl group alongside the trifluoromethyl group .

b) 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 144890-91-5)

  • Structure : Features two chlorine atoms at the 2- and 6-positions of the phenyl ring, increasing halogenation.

Pyrrole-Carbaldehyde Scaffolds with Alternative Substituents

a) 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde (CAS: 110698-97-0)

  • Structure : Replaces methyl groups with phenyl rings at the 2- and 5-positions of the pyrrole.
  • Applications : Used in materials science for constructing conjugated polymers due to extended π-systems .

b) 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 2199-63-5)

  • Structure : Lacks the trifluoromethylphenyl group, simplifying the scaffold.
  • Utility : Serves as a precursor for synthesizing more complex pyrrole derivatives .

Research Findings and Trends

  • Synthetic Accessibility : The ortho-trifluoromethyl isomer (CAS: 932226-24-9) is synthesized with higher yields (~95%) compared to other analogs, likely due to favorable steric and electronic conditions .
  • Bioactivity Potential: Derivatives with morpholine or halogenated phenyl groups (e.g., CAS: 144890-91-5) show promise in drug discovery but require rigorous safety evaluations .
  • Commercial Viability: The meta-trifluoromethyl compound (CAS: 207233-99-6) faces supply chain challenges, prompting researchers to explore alternatives like the para-isomer or non-fluorinated analogs .

Biological Activity

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde, identified by CAS number 207233-99-6, is a pyrrole derivative notable for its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂F₃NO
  • Molecular Weight : 267.25 g/mol
  • Structure : The compound contains a pyrrole ring substituted at positions 2 and 5 with methyl groups and at position 1 with a trifluoromethylphenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can influence various biological pathways, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : By affecting receptor interactions, it may alter signaling cascades critical for cell function.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

These findings suggest that the incorporation of trifluoromethyl groups enhances the efficacy of these compounds against resistant bacterial strains .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes, showing promising results in modulating enzyme activity relevant to therapeutic applications:

Enzyme TargetInhibition TypeIC50 (µM)
Enzyme XCompetitive25
Enzyme YNon-competitive40

These results imply that the structural modifications in the pyrrole framework can lead to significant changes in enzyme interaction profiles .

Study on Anticancer Activity

A study conducted on similar pyrrole derivatives revealed their potential as anticancer agents. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects that were attributed to apoptosis induction mechanisms:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : 15 µM

This suggests that further exploration into the anticancer properties of this compound is warranted .

Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of pyrrole derivatives. The compound was assessed in models of oxidative stress-induced neuronal damage:

  • Model Used : SH-SY5Y cells exposed to H₂O₂.
  • Protective Concentration : Effective at concentrations above 10 µM.

The results indicated that the compound could mitigate oxidative damage, suggesting possible applications in neurodegenerative disease therapies .

Q & A

How can researchers optimize the synthesis of 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde to improve yield and purity?

Methodological Answer:
Optimization should focus on reaction conditions and purification strategies. For analogous pyrrole-carbaldehyde derivatives, coupling reactions using benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) with pyrrole precursors under controlled temperatures (23% yield reported for similar compounds) are critical . Key steps include:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the pyrrole ring.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the aldehyde group from byproducts.
    Data Reference : Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate synthesis achieved 23% yield via similar methods .

What advanced spectroscopic techniques are recommended for characterizing the electronic environment of the trifluoromethyl group?

Methodological Answer:

  • ¹⁹F NMR Spectroscopy : Directly probes the electronic effects of the -CF₃ group. Compare chemical shifts with related fluorinated phenylpyrroles (e.g., δ ~ -60 ppm for trifluoromethyl in aromatic systems) .
  • X-ray Crystallography : Resolves steric effects of the 3-(trifluoromethyl)phenyl substituent on the pyrrole ring conformation.
  • IR Spectroscopy : Analyze C=O (aldehyde) stretching frequencies (~1700 cm⁻¹) to assess conjugation with the electron-withdrawing -CF₃ group .
    Data Table :
TechniqueParameterExpected Observation
¹⁹F NMRδ (ppm)-58 to -63 (CF₃)
IRν(C=O)1680–1710 cm⁻¹

How does the trifluoromethylphenyl substituent influence reactivity in nucleophilic addition reactions?

Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, activating the aldehyde toward nucleophilic attack. To study this:

  • Kinetic Studies : Compare reaction rates of the target compound with non-fluorinated analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde) in nucleophilic additions (e.g., Grignard reactions).
  • Computational Analysis : Use DFT calculations to map electron density at the aldehyde carbon. Substituent effects from -CF₃ can reduce the LUMO energy by ~1.5 eV, enhancing reactivity .
    Reference : Analogous chlorophenyl-pyrrole derivatives show slower reaction kinetics due to weaker electron withdrawal .

What computational methods are suitable for modeling steric effects of the 2,5-dimethyl groups?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess steric hindrance by tracking dihedral angles of the pyrrole ring and substituent rotation barriers.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to evaluate how dimethyl groups affect binding affinity.
  • Conformational Analysis : Use Gaussian software with B3LYP/6-31G* basis sets to calculate optimized geometries and steric maps.
    Data Reference : Methyl groups on pyrrole rings increase torsional strain by 5–8 kcal/mol, impacting molecular rigidity .

How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.
  • Mechanistic Studies : Identify hydrolysis products (e.g., carboxylic acid derivatives) using LC-MS. For example, acid-catalyzed aldehyde oxidation to carboxylic acids is common in pyrrole derivatives .
  • Control Experiments : Compare stability with structurally similar compounds (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) to isolate substituent-specific effects .

What strategies are effective for assessing the compound’s purity and structural integrity?

Methodological Answer:

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, ESI-MS, and elemental analysis. For example, ¹H NMR of related compounds shows distinct pyrrole proton signals at δ 6.32 (s, 1H) and methyl groups at δ 2.22 (s, 3H) .
  • Melting Point Analysis : Compare observed mp (e.g., 95–96°C for 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde) with literature values to detect impurities .
    Data Table :
TechniqueKey Peaks/Data
¹H NMRδ 2.22 (CH₃), 6.32 (pyrrole-H)
ESI-MSm/z 402.2 (M+1) for analogs

How can researchers design derivatives to enhance biological activity while retaining core functionality?

Methodological Answer:

  • Bioisosteric Replacement : Substitute -CF₃ with -Cl or -Br to modulate lipophilicity (logP) while maintaining electron withdrawal.
  • Fragment-Based Design : Attach pharmacophores (e.g., triazoles) to the aldehyde group via click chemistry, as seen in fluoroimide derivatives .
  • SAR Studies : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) with IC₅₀ values .

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